Cas no 1805144-65-3 (Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate)

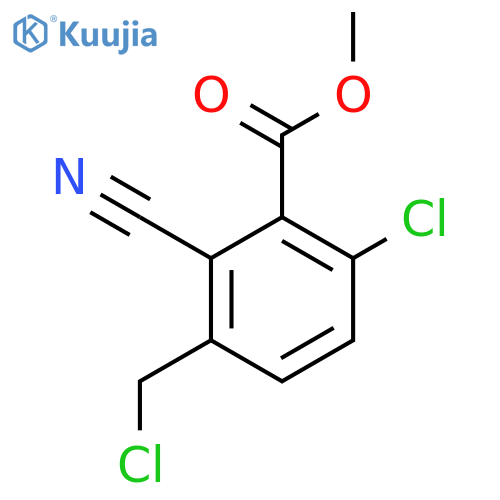

1805144-65-3 structure

商品名:Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate

CAS番号:1805144-65-3

MF:C10H7Cl2NO2

メガワット:244.074080705643

CID:4954127

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate

-

- インチ: 1S/C10H7Cl2NO2/c1-15-10(14)9-7(5-13)6(4-11)2-3-8(9)12/h2-3H,4H2,1H3

- InChIKey: OWKCDTYKWOIGTM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(CCl)=C(C#N)C=1C(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.1

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009877-1g |

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate |

1805144-65-3 | 97% | 1g |

1,460.20 USD | 2021-06-21 |

Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1805144-65-3 (Methyl 6-chloro-3-chloromethyl-2-cyanobenzoate) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量